molecular formula C14H19NO4 B554387 Cbz-L-Isoleucine CAS No. 3160-59-6

Cbz-L-Isoleucine

Cat. No.: B554387
CAS No.: 3160-59-6
M. Wt: 265.30 g/mol
InChI Key: JSHXJPFZKBRLFU-KFJBMODSSA-N
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Description

Cbz-L-Isoleucine, also known as N-Cbz-L-Isoleucine or N-Benzyloxycarbonyl-L-Isoleucine, is a derivative of the essential amino acid L-Isoleucine. It is commonly used in peptide synthesis as a protected form of L-Isoleucine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group, which serves as a protecting group for the amino function of L-Isoleucine .

Mechanism of Action

Target of Action

Cbz-L-Isoleucine, also known as Z-Ile-OH, N-Cbz-L-isoleucine, N-Carbobenzoxy-L-isoleucine, or Z-L-Isoleucine, is an isoleucine derivative . Isoleucine is an essential branched-chain amino acid (BCAA) found in many proteins . It plays a crucial role in hemoglobin synthesis and the regulation of blood sugar and energy levels .

Mode of Action

It is known that bcaas, including isoleucine, influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .

Biochemical Pathways

In the isoleucine catabolic pathway, branched-chain-amino-acid aminotransferase (BCAT) catalyzes the transamination of isoleucine into 2-keto-3-methylvalerate . The branched-chain ketoacid dehydrogenase complex then catalyzes the oxidative decarboxylation of 2-keto-3-methylvalerate to 2-methylbutyryl-coA . BCAAs, including isoleucine, regulate many key signaling pathways, the most classic of which is the activation of the mTOR signaling pathway .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its solubility in ethanol is almost transparent , suggesting it may be well-absorbed in the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

It is known that bcaas, including isoleucine, have been commercially used as ergogenic supplements . They are recognized to be beneficial in influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-Carbobenzoxy-L-isoleucine are largely determined by its L-Isoleucine component. L-Isoleucine is involved in several metabolic pathways, including the synthesis of proteins and the production of energy . It interacts with various enzymes, proteins, and other biomolecules in these processes

Cellular Effects

The cellular effects of N-Carbobenzoxy-L-isoleucine are not well-documented. L-Isoleucine, the core component of N-Carbobenzoxy-L-isoleucine, is known to influence cell function. It plays a role in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a derivative of L-Isoleucine, it may share some of the same interactions with biomolecules, including binding interactions, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-Carbobenzoxy-L-isoleucine is involved in the metabolic pathways of L-Isoleucine, as it is a derivative of this amino acid These pathways involve various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-L-Isoleucine is typically synthesized through the reaction of L-Isoleucine with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:

  • Dissolve L-Isoleucine in a suitable solvent such as water or ethanol.
  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
  • Slowly add benzyl chloroformate to the mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Extract the product using an organic solvent like ethyl acetate.
  • Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-Isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-L-Isoleucine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Cbz-L-Isoleucine can be compared with other protected amino acids, such as:

This compound is unique due to its specific protecting group, which offers stability under mild acidic and basic conditions, making it suitable for various synthetic applications .

Properties

IUPAC Name

(2S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10?,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXJPFZKBRLFU-KFJBMODSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-59-6
Record name N-benzyloxycarbonyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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